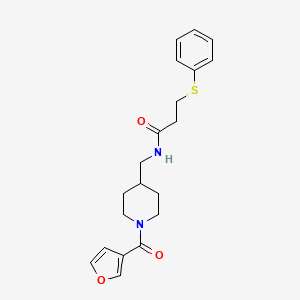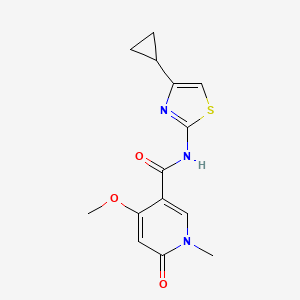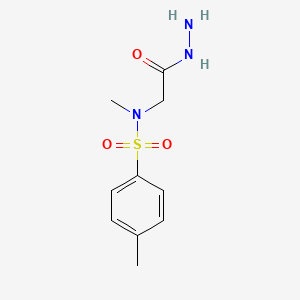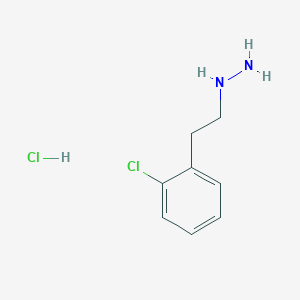![molecular formula C25H26N2O5 B2528056 1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634573-63-0](/img/structure/B2528056.png)
1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H26N2O5 and its molecular weight is 434.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electron Transport Layer for Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) has been synthesized for use as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). The electron-deficient nature of the diketopyrrolopyrrole (DPP) backbone, to which the compound is structurally related, endows materials with high conductivity and electron mobility. This facilitates electron extraction and reduces exciton recombination, enhancing the power conversion efficiency (PCE) of PSCs (Hu et al., 2015).
Photoluminescent Conjugated Polymers
A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units have been synthesized. These materials exhibit strong photoluminescence and good solubility, making them suitable for electronic applications. Their optical properties and processability into thin films suggest potential in the development of novel optoelectronic materials (Beyerlein & Tieke, 2000).
Glycolic Acid Oxidase Inhibitors
Compounds related to the one , particularly 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, have been prepared and studied as inhibitors of glycolic acid oxidase. These compounds have shown potential in reducing urinary oxalate levels in ethylene glycol-fed rats, indicating their relevance in medical research for conditions such as hyperoxaluria (Rooney et al., 1983).
Heterocyclic Enaminonitriles
Research into the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides and their recyclization with a base has led to insights into the synthesis of novel heterocyclic compounds. These studies contribute to the broader understanding of cyclic compound synthesis and their potential applications in chemical synthesis and drug development (Yamagata et al., 1993).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-2-31-18-9-7-17(8-10-18)22-21-23(28)19-5-3-4-6-20(19)32-24(21)25(29)27(22)12-11-26-13-15-30-16-14-26/h3-10,22H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRHURLSGWFQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=CC=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2527975.png)



![2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2527983.png)

![N-(2,4-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2527985.png)
![3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2527986.png)
![N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B2527988.png)
![(2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2527990.png)


![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2527996.png)
